molecular formula C33H35F4N3O2 B605695 阿瓦科潘 CAS No. 1346623-17-3

阿瓦科潘

货号: B605695
CAS 编号: 1346623-17-3
分子量: 581.6 g/mol
InChI 键: PUKBOVABABRILL-YZNIXAGQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Avacopan is a medication used to treat severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis . It is a complement 5a receptor antagonist and is used together with steroids . It is available only with a doctor’s prescription .


Synthesis Analysis

Avacopan is synthesized using ethyl 3- (4-nitrophenyl)-3-oxo-propanoate as a raw material by chemical reaction . The specific synthesis steps involve the exposure of ethyl 3- (4-nitrophenyl)-3-oxo-propanoate to acrolein diethyl acetal in the presence of ®- (−)-2- phenylglycinol .


Molecular Structure Analysis

Avacopan has a molecular formula of C33H35F4N3O2 . Its exact mass is 581.27 and its molecular weight is 581.660 .


Chemical Reactions Analysis

Avacopan has been observed to cause serious hepatic injury in some patients, including life-threatening events . These reactions include transaminase elevations and hepatobiliary events .


Physical and Chemical Properties Analysis

Avacopan has a molecular formula of C33H35F4N3O2 and a molecular weight of 581.64 . It is soluble in DMSO at a concentration of ≥ 9 mg/mL .

科学研究应用

  1. 阿瓦科潘作为辅助治疗:阿瓦科潘已被评估为 ANCA 相关血管炎的辅助治疗,特别是与糖皮质激素、环磷酰胺或利妥昔单抗等标准治疗相结合。研究表明其在这种情况下具有有效性和安全性 (Merkel et al., 2020).

  2. 潜在副作用:虽然阿瓦科潘表现出前景,但人们担心血小板减少等副作用,如病例报告中所强调的。这强调了对阿瓦科潘进行上市后监测以识别临床试验中未报告的不良事件的重要性 (Morimoto et al., 2023).

  3. 与泼尼松的比较研究:临床试验已将阿瓦科潘与泼尼松进行比较,泼尼松是 ANCA 相关血管炎的常见治疗方法。阿瓦科潘在第 26 周达到缓解方面显示出不劣于泼尼松,并且在第 52 周维持缓解方面显示出优越性 (Jayne et al., 2021).

  4. 可能不使用糖皮质激素的治疗:阿瓦科潘对 C5a 受体的选择性抑制表明治疗取得了突破,可能导致微小多血管炎 (MPA) 和肉芽肿性多血管炎 (GPA) 等疾病的半不使用糖皮质激素或不使用糖皮质激素的治疗方法 (Harigai & Takada, 2022).

  5. 超出了 ANCA 相关血管炎的更广泛应用:阿瓦科潘可能有更广泛的应用,例如治疗免疫球蛋白 A 肾病 (IgAN),其中它可以改善蛋白尿,这是疾病活动的一个标志。这突出了阿瓦科潘在 ANCA 相关血管炎以外的疾病中的潜力 (Bruchfeld et al., 2022).

  6. 长期安全性和有效性:虽然初步试验显示出前景,但需要进一步的研究来评估阿瓦科潘的长期安全性和有效性,特别是其在治疗方案中替代糖皮质激素的能力 (Roccatello et al., 2022).

安全和危害

Avacopan may cause serious hepatic injury, including life-threatening events . The most common side effects include nausea, headache, decrease in white blood cell count, upper respiratory tract infection, diarrhea, vomiting, and nasopharyngitis .

未来方向

Avacopan received its first approval in Japan in September 2021, and in the United States in October 2021 . It is the first orally-administered inhibitor of the complement C5a receptor approved by the US Food and Drug Administration (FDA) . The FDA considers it to be a first-in-class medication . It is currently used to help reduce the amount of prednisone given during the treatment of active ANCA associated vasculitis .

生化分析

Biochemical Properties

Avacopan plays a crucial role in biochemical reactions by inhibiting the interaction between the complement component C5a and its receptor C5aR. This inhibition prevents the upregulation of integrin alpha M (C11b) on neutrophils and blocks C5a-mediated neutrophil activation and migration . Avacopan interacts with several biomolecules, including the C5a receptor on neutrophils, which is central to its mechanism of action. By binding to C5aR, avacopan prevents the downstream signaling that leads to inflammation and tissue damage .

Cellular Effects

Avacopan exerts significant effects on various cell types, particularly neutrophils. It inhibits the activation and migration of neutrophils by blocking the C5a receptor, thereby reducing inflammation and tissue damage . Additionally, avacopan influences cell signaling pathways by preventing the C5a-induced upregulation of integrin alpha M on neutrophils . This inhibition helps in controlling the inflammatory response and mitigating the effects of ANCA-associated vasculitis .

Molecular Mechanism

The molecular mechanism of avacopan involves its binding to the C5a receptor, which is a critical component of the complement system. By acting as an antagonist to C5aR, avacopan inhibits the interaction between C5a and its receptor, thereby preventing the activation of downstream signaling pathways that lead to inflammation . This inhibition is achieved through allosteric modulation, where avacopan binds to a site on the receptor distinct from the C5a binding site, inducing conformational changes that reduce receptor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, avacopan has demonstrated stability and efficacy over extended periods. Studies have shown that avacopan maintains its inhibitory effects on the C5a receptor over time, with a mean elimination half-life of approximately 97.6 hours . Long-term studies have indicated that avacopan remains effective in reducing inflammation and controlling disease symptoms in patients with ANCA-associated vasculitis .

Dosage Effects in Animal Models

In animal models, the effects of avacopan vary with different dosages. Studies have shown that avacopan is effective in reducing proteinuria and inflammation in models of IgA nephropathy and ANCA-associated vasculitis . At higher doses, avacopan has been associated with adverse effects such as gastrointestinal disturbances and hypersensitivity reactions . These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

Avacopan is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with contributions from other enzymes such as CYP2D6, CYP2C19, CYP2C8, and CYP2B6 . The major circulating metabolite, M1, retains pharmacological activity similar to avacopan and represents approximately 12% of the drug’s plasma levels . Avacopan and its metabolites are mainly eliminated through feces, with a smaller proportion excreted in urine .

Transport and Distribution

Avacopan is highly protein-bound in the bloodstream, with binding rates of ≥99.9% to human serum albumin and α1-acid glycoprotein . This high protein binding facilitates its distribution within the body and ensures its availability at target sites. Avacopan is transported across cell membranes and distributed within tissues, where it exerts its therapeutic effects by inhibiting the C5a receptor .

Subcellular Localization

The subcellular localization of avacopan is primarily at the cell membrane, where it interacts with the C5a receptor on neutrophils . This localization is crucial for its function as a C5aR antagonist, as it allows avacopan to effectively block the receptor and prevent downstream signaling. Avacopan does not require specific targeting signals or post-translational modifications for its activity, as its primary site of action is the cell surface .

属性

IUPAC Name

(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F4N3O2/c1-20-12-15-25(19-27(20)33(35,36)37)39-31(41)26-10-6-18-40(32(42)29-21(2)7-5-11-28(29)34)30(26)22-13-16-24(17-14-22)38-23-8-3-4-9-23/h5,7,11-17,19,23,26,30,38H,3-4,6,8-10,18H2,1-2H3,(H,39,41)/t26-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKBOVABABRILL-YZNIXAGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102660
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Anti-neutrophil cytoplasmic (auto)antibody (ANCA)-associated vasculitis (AAV) is considered a "pauci-immune" form of systemic small-vessel vasculitis accompanied by the presence of ANCAs in the serum. The full spectrum of AAV includes granulomatosis with polyangiitis (GPA), microscopic polyangiitis (MPA), eosinophilic granulomatosis with polyangiitis (EGPA), and drug-induced AAV. AAV may be associated with necrotizing and crescentic glomerulonephritis (NCGN). Of the various known ANCAs, the major antigens are myeloperoxidase (MPO) and proteinase 3 (PR3/myeloblastin). The pathophysiology giving rise to AAV is complex, though a working model has been proposed. An initial trigger, such as infection, causes differentiation of naive T cells into TH17 helper T cells that induce the release from macrophages of pro-inflammatory cytokines (e.g., TNF-α and IL-1β), which prime neutrophils. Concurrently, the anaphylatoxin C5a is produced through activation of the alternative complement pathway, which also primes neutrophils through binding to the C5a receptor (C5aR; CD88). Primed neutrophils undergo physiological changes, including upregulating the display of ANCA antigens on their surface. Circulating ANCAs bind to displayed ANCA antigens on the surface of neutrophils; simultaneously, the Fc region of these ANCAs is recognized by Fcγ receptors on other neutrophils, resulting in excessive neutrophil activation. Activated neutrophils form NETs (neutrophil extracellular traps), which induce tissue damage and vasculitis. MPO/PR3 in NETs induces further ANCA production through dendritic cell- and CD4+ T cell-mediated activation of B cells, further exacerbating the condition. A role for complement was not initially considered in AAV due to a lack of excessive complement or immunoglobulin deposition in AAV lesions. However, extensive molecular studies confirmed a significant role for the alternative complement pathway, acting through C3 and C5, in the pathogenesis of AAV. The C5a fragment, generated by C5 cleavage, can bind to both the C5aR and C5a-like receptor (C5L2) on the surface of neutrophils; C5aR binding is associated with AAV while C5L2 binding has a protective effect. As the alternative complement pathway is self-sustaining in the absence of down-regulation by specific proteins, it is likely a significant driver of AAV. Furthermore, neutrophils activated by C5a release reactive oxygen species, properdin, and other molecules that stimulate the complement pathway leading to the production of more C5a in a vicious cycle. Avacopan (CCX168) is a specific C5aR receptor allosteric antagonist that inhibits C5a-mediated neutrophil activation both _in vitro_ and _in vivo_. By inhibiting the C5a/C5aR axis, avacopan should have minimal effects on the formation of the membrane attack complex (which includes C5b) and therefore little effect on the innate immune response in treated patients.
Record name Avacopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1346623-17-3
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346623-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avacopan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346623173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avacopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avacopan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVACOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O880NM097T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。